imidazo[1,2-a]pyrimidine-3-sulfonyl chloride
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Overview
Description
Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride is a heterocyclic compound that features a fused bicyclic structure comprising an imidazo ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine-3-sulfonyl chloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with a sulfonyl chloride derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 50°C to 100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-3-sulfonyl chloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Imidazo[1,2-a]pyrimidine: Without the sulfonyl chloride group, used in various medicinal applications.
Uniqueness
Imidazo[1,2-a]pyrimidine-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in synthetic chemistry and enhances its potential in drug discovery and development .
Properties
CAS No. |
1097218-28-4 |
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Molecular Formula |
C6H4ClN3O2S |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClN3O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H |
InChI Key |
KIXXSKKOAHTUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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